Propargyl-PEG3-NHS Ester: A Technical Guide to a Versatile Bioconjugation Linker
Propargyl-PEG3-NHS Ester: A Technical Guide to a Versatile Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-NHS ester is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker possesses two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a terminal propargyl group. The NHS ester facilitates the covalent attachment to primary amines on biomolecules like antibodies or proteins, forming a stable amide bond.[3] The propargyl group enables highly efficient and specific "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-modified molecules.[]
The molecule's architecture is further enhanced by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This hydrophilic PEG chain improves the aqueous solubility of the linker and the resulting conjugate, which can mitigate aggregation issues, especially with hydrophobic payloads.[5] The PEG spacer also provides flexibility and can influence the pharmacokinetic properties of the final bioconjugate.[5] This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for using Propargyl-PEG3-NHS ester in advanced bioconjugation strategies.
Core Properties and Specifications
The fundamental properties of Propargyl-PEG3-NHS ester are summarized below. These values are representative and may vary slightly between suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₉NO₇ | [2] |
| Molecular Weight | 313.3 g/mol | [2] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| Storage Conditions | -20°C, under an inert atmosphere | [1][2] |
| Reactive Groups | NHS ester (amine-reactive), Propargyl (azide-reactive via CuAAC) | [1][2] |
Applications in Drug Development
The dual reactivity of Propargyl-PEG3-NHS ester makes it a versatile tool for the multi-step synthesis of complex biomolecules.
Antibody-Drug Conjugates (ADCs)
In ADC development, Propargyl-PEG3-NHS ester can be used to attach a cytotoxic payload to a monoclonal antibody (mAb). A common strategy involves a two-step process:
-
Antibody Modification: The NHS ester end of the linker is reacted with primary amines on lysine (B10760008) residues of the mAb, introducing the propargyl group onto the antibody surface.
-
Payload Conjugation: An azide-modified cytotoxic drug is then "clicked" onto the propargyl-functionalized antibody via CuAAC.
This approach allows for a modular and efficient way to synthesize ADCs. The PEG3 linker can help to improve the solubility and stability of the final ADC.[]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Propargyl-PEG3-NHS ester can serve as a component of the linker connecting the target protein ligand and the E3 ligase ligand.[1] For instance, a ligand with a primary amine can be reacted with the NHS ester, and the resulting propargyl-functionalized molecule can then be joined to an azide-bearing second ligand through a CuAAC reaction. The length and composition of the PEG linker are critical for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]
Experimental Protocols
The following are detailed, representative protocols for the use of Propargyl-PEG3-NHS ester in a two-step bioconjugation workflow, such as for the synthesis of an ADC.
Part 1: Modification of an Antibody with Propargyl-PEG3-NHS Ester
This protocol describes the reaction of the NHS ester with the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Propargyl-PEG3-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 2-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve the Propargyl-PEG3-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5-20 molar excess of the dissolved linker to the antibody solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the propargyl-functionalized antibody by methods such as MALDI-TOF mass spectrometry to determine the average number of linkers per antibody.
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-modified antibody and an azide-containing molecule (e.g., a cytotoxic payload).
Materials:
-
Propargyl-modified antibody
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing molecule in an appropriate solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, add the propargyl-modified antibody.
-
Add the azide-containing molecule at a 2-5 molar excess relative to the propargyl groups on the antibody.
-
Add the THPTA solution to a final concentration of approximately 1 mM.
-
Add the CuSO₄ solution to a final concentration of approximately 0.2 mM.
-
-
Initiation of Click Reaction: Add the sodium ascorbate solution to a final concentration of approximately 2 mM to initiate the reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted payload, copper, and other reagents.
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry. The purity and aggregation state should be assessed by size-exclusion chromatography (SEC).
Data Presentation
The following tables provide representative quantitative data that would be collected during the synthesis and characterization of an ADC using Propargyl-PEG3-NHS ester.
Table 1: Characterization of an Anti-HER2 ADC
| Parameter | Representative Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | ~3.8 | HIC-HPLC, Mass Spectrometry |
| Monomer Purity | >95% | Size-Exclusion Chromatography (SEC) |
| In Vitro Stability (% Payload Loss after 7 days) | <5% | Incubation in human plasma followed by LC-MS analysis |
Table 2: In Vitro Cytotoxicity of an Anti-HER2 ADC
| Cell Line | HER2 Expression | IC₅₀ (nM) |
| SK-BR-3 | High | 0.6 |
| BT-474 | High | 1.1 |
| MCF-7 | Low | >100 |
Visualizations
Workflow for ADC Synthesis using Propargyl-PEG3-NHS Ester
Caption: Workflow for ADC synthesis using Propargyl-PEG3-NHS ester.
Logical Relationship in PROTAC Synthesis
